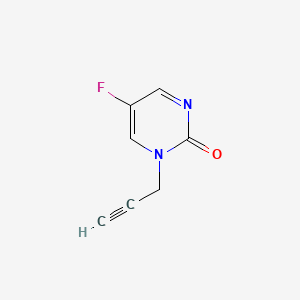

1-Propargyl-5-fluoropyrimidin-2-one

Description

Properties

CAS No. |

63331-27-1 |

|---|---|

Molecular Formula |

C7H5FN2O |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

5-fluoro-1-prop-2-ynylpyrimidin-2-one |

InChI |

InChI=1S/C7H5FN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |

InChI Key |

IRSCIZCDJDSMAO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=C(C=NC1=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propargyl 5 Fluoropyrimidin 2 One and Its Analogues

Click Chemistry Applications in the Synthesis of Derivatives

The terminal alkyne of the propargyl group makes 1-Propargyl-5-fluoropyrimidin-2-one a highly valuable building block in the field of synthetic chemistry, particularly for applications involving "click chemistry". This family of reactions, noted for its efficiency and specificity, provides a powerful method for covalently linking molecular entities. nih.goviris-biotech.de The most prominent among these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide (B81097). ekb.egglenresearch.com

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an ideal strategy for creating complex molecular architectures. glenresearch.com The resulting 1,2,3-triazole linker is not merely a passive spacer; it is a stable, aromatic moiety that can act as a pharmacophore and participate in hydrogen bonding, often contributing to the biological activity of the final compound. nih.govresearchgate.net

In the context of 1-Propargyl-5-fluoropyrimidin-2-one, the propargyl moiety serves as the alkyne component, ready to react with a diverse range of azide-containing molecules. This modular approach allows for the straightforward synthesis of a vast library of derivatives, where the 5-fluoropyrimidin-2-one core is linked to other chemical scaffolds such as peptides, sugars, or other heterocyclic systems. nih.gov

General Reaction Scheme

The fundamental reaction involves the coupling of 1-Propargyl-5-fluoropyrimidin-2-one with a generic azide partner (R-N₃) in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.govresearchgate.net Ligands, for instance, Tris(benzyltriazolylmethyl)amine (TBTA), are often added to stabilize the Cu(I) oxidation state and improve reaction efficiency. glenresearch.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 1-Propargyl-5-fluoropyrimidin-2-one | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄ + Sodium Ascorbate) | 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)-5-fluoropyrimidin-2(1H)-one |

Research Findings and Potential Derivatives

Research on structurally similar molecules, such as propargylated 5-fluoro-2'-deoxyuridine (B1346552), has demonstrated the viability of this approach for generating novel compounds with potential biological activities. researchgate.netresearchgate.netnih.gov By applying these established principles, 1-Propargyl-5-fluoropyrimidin-2-one can be conjugated with various azide-functionalized molecules to yield a diverse array of triazole derivatives. The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer.

The table below outlines potential derivative classes that can be synthesized from 1-Propargyl-5-fluoropyrimidin-2-one using CuAAC click chemistry, based on findings from analogous chemical systems.

| Azide Partner (R-N₃) | Resulting Derivative Class | Potential Application Area | Reference Principle |

|---|---|---|---|

| Azido-functionalized sugars (e.g., Azido-glucose) | Glycoconjugates | Glycosidase inhibitor studies, targeted drug delivery | nih.gov |

| Azido-amino acids or peptides | Peptide Conjugates | Development of enzyme inhibitors, bioactive peptides | mdpi.com |

| Benzyl Azide | Benzyl-triazole derivatives | Core structures for medicinal chemistry exploration | researchgate.net |

| Azido-functionalized heterocycles (e.g., Azido-indole) | Hybrid Heterocyclic Compounds | Anticancer agent development | researchgate.net |

| Small Alkyl Azides (e.g., Azidoethane) | Alkyl-triazole derivatives | Probing structure-activity relationships | nih.gov |

This synthetic strategy underscores the utility of 1-Propargyl-5-fluoropyrimidin-2-one as a versatile precursor. The reliability and modularity of click chemistry enable the rapid assembly of novel and complex molecules from relatively simple starting materials, facilitating the exploration of new chemical space for various research applications. nih.gov

Spectroscopic and Structural Elucidation of 1 Propargyl 5 Fluoropyrimidin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Propargyl-5-fluoropyrimidin-2-one, providing unambiguous evidence of its covalent structure through the analysis of proton and carbon environments and their interactions.

The ¹H NMR spectrum of 1-Propargyl-5-fluoropyrimidin-2-one provides distinct signals for each type of proton within the molecule. In a typical solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the spectrum reveals four key signals. The proton at position 6 of the pyrimidine (B1678525) ring (H-6) appears as a doublet, with its multiplicity arising from coupling to the adjacent fluorine atom at C-5. This signal is typically observed in the downfield region around 8.1 ppm. nih.govresearchgate.net The imino proton (N³-H) of the uracil (B121893) ring gives rise to a singlet further downfield, often near 11.9 ppm. nih.govresearchgate.net

The protons of the N¹-propargyl group are also clearly resolved. The methylene (B1212753) protons (-CH₂-) adjacent to the ring nitrogen appear as a doublet, due to coupling with the terminal alkyne proton, at approximately 4.5 ppm. The acetylenic proton (-C≡CH) itself is observed as a triplet around 3.2 ppm, resulting from coupling to the methylene protons. nih.gov

Interactive Data Table: ¹H NMR Chemical Shift Assignments for 1-Propargyl-5-fluoropyrimidin-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N³-H | ~11.9 | Singlet (s) | - |

| C⁶-H | ~8.1 | Doublet (d) | ~6.6 (³JH-F) |

| N¹-CH₂- | ~4.5 | Doublet (d) | ~2.4 (⁴JH-H) |

| -C≡CH | ~3.2 | Triplet (t) | ~2.4 (⁴JH-H) |

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton. The spectrum shows seven distinct carbon signals. The two carbonyl carbons, C-2 and C-4, resonate at the low-field end of the spectrum. The carbon atom bearing the fluorine, C-5, is readily identified by its large one-bond carbon-fluorine coupling constant (¹JC-F), which is typically around 230 Hz. nih.gov The C-6 carbon also exhibits a smaller two-bond coupling to the fluorine atom (²JC-F) of approximately 34 Hz. nih.gov

The carbons of the propargyl group are found in the upfield region. The methylene carbon (-CH₂-) appears around 37 ppm, while the two sp-hybridized carbons of the alkyne are found near 78 ppm and 76 ppm. nih.gov The combination of chemical shifts and characteristic C-F coupling constants provides definitive proof of the structure.

Interactive Data Table: ¹³C NMR Chemical Shift and Coupling Constant Assignments for 1-Propargyl-5-fluoropyrimidin-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JC-F, Hz) |

| C-4 | ~157.3 | ~26 (²JC-F) |

| C-2 | ~149.0 | - |

| C-5 | ~139.7 | ~230 (¹JC-F) |

| C-6 | ~129.0 | ~34 (²JC-F) |

| -C ≡CH | ~78.0 | - |

| -C≡C H | ~76.0 | - |

| N¹-CH₂- | ~37.3 | - |

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments would be instrumental in confirming the precise assignments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would show direct one-bond correlations between protons and the carbons they are attached to (e.g., C⁶-H, N¹-CH₂-, and -C≡CH).

More importantly, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range (2-3 bond) couplings. Key expected HMBC correlations would include the cross-peak between the N¹-CH₂ protons and the C-2 and C-6 carbons of the pyrimidine ring, unequivocally confirming the site of propargylation at the N1 position. Further correlations from the N¹-CH₂ protons to the acetylenic carbons would solidify the assignment of the side chain. Such techniques are invaluable for distinguishing between N1 and N3 isomers.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. The spectrum of 1-Propargyl-5-fluoropyrimidin-2-one is dominated by absorptions from the uracil ring and the terminal alkyne of the propargyl group.

Key characteristic peaks include a sharp, medium-intensity band around 3300 cm⁻¹, which is indicative of the terminal alkyne C-H stretch. A weak but sharp absorption between 2100-2140 cm⁻¹ corresponds to the C≡C triple bond stretch. The spectrum also features strong absorption bands in the 1650-1720 cm⁻¹ region, which are assigned to the stretching vibrations of the two carbonyl (C=O) groups of the pyrimidine ring. nih.govmdpi.comresearchgate.net The N-H stretching vibration appears as a broad band above 3100 cm⁻¹. nih.gov The C-F bond gives rise to a strong absorption in the 1240-1280 cm⁻¹ range. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for 1-Propargyl-5-fluoropyrimidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3300 | Medium, Sharp | Acetylenic C-H | Stretch |

| >3100 | Medium, Broad | N-H | Stretch |

| ~2120 | Weak, Sharp | C≡C | Stretch |

| 1720-1650 | Strong | C=O (x2) | Stretch |

| ~1250 | Strong | C-F | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in 1-Propargyl-5-fluoropyrimidin-2-one is the 5-fluorouracil (B62378) ring system. In aqueous or buffer solutions, the compound exhibits a strong absorption maximum (λₘₐₓ) at approximately 265 nm. globalresearchonline.netukaazpublications.com This absorption corresponds to the π → π* electronic transitions within the conjugated pyrimidine ring. The N¹-propargyl group is an isolated alkyne and is not in conjugation with the ring; therefore, it does not significantly alter the position of this principal absorption band compared to the parent 5-fluorouracil.

Regarding its emissive properties, no significant fluorescence has been reported for 1-Propargyl-5-fluoropyrimidin-2-one. The parent compound, 5-fluorouracil, is generally considered to be non-fluorescent. The absorbed UV energy is typically dissipated through non-radiative pathways, such as vibrational relaxation or intersystem crossing, rather than being emitted as light.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the precise determination of a compound's molecular weight and can provide valuable structural information through the analysis of its fragmentation patterns.

For 1-Propargyl-5-fluoropyrimidin-2-one, the empirical formula is C₇H₅FN₂O₂. sigmaaldrich.com The expected molecular weight can be calculated based on the atomic masses of its constituent elements.

Interactive Data Table: Elemental Composition and Molecular Weight of 1-Propargyl-5-fluoropyrimidin-2-one

| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 168.127 |

The nominal molecular weight is 168 g/mol , while the more precise monoisotopic mass is 168.13 g/mol . sigmaaldrich.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to this value.

The fragmentation of 1-Propargyl-5-fluoropyrimidin-2-one under electron ionization would likely proceed through several key pathways, driven by the relative stability of the resulting fragments. Common fragmentation processes include the loss of small, stable neutral molecules or radical species.

Interactive Data Table: Plausible Mass Spectrometry Fragments of 1-Propargyl-5-fluoropyrimidin-2-one

| Fragment Ion | Neutral Loss | m/z of Fragment | Plausible Structure of Fragment |

| [M - H]⁺ | H• | 167 | Deprotonated molecular ion |

| [M - CO]⁺ | CO | 140 | Loss of a carbonyl group |

| [M - C₃H₃]⁺ | C₃H₃• (propargyl radical) | 129 | Pyrimidinone ring with F |

| [M - F]⁺ | F• | 149 | Propargyl-pyrimidinone ring |

The fragmentation process often involves initial ionization of the molecule, followed by bond cleavages. miamioh.edu The propargyl group, being a terminal alkyne, could undergo specific rearrangements and cleavages. nist.govnih.gov The fluorinated pyrimidinone ring also contributes to characteristic fragmentation patterns, often involving the loss of CO or HF.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. frontiersin.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

To date, the specific crystal structure of 1-Propargyl-5-fluoropyrimidin-2-one has not been publicly reported in crystallographic databases. However, the general methodology that would be employed for such a determination is well-established.

The process would involve:

Crystal Growth: Obtaining a single, high-quality crystal of 1-Propargyl-5-fluoropyrimidin-2-one, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and exposing it to a beam of X-rays. The resulting diffraction pattern is recorded as a set of reflections.

Structure Solution and Refinement: Using computational methods to solve the phase problem and generate an initial electron density map. This map is then refined to produce a final, detailed model of the crystal structure.

Chemical Reactivity and Derivatization Strategies of 1 Propargyl 5 Fluoropyrimidin 2 One

Palladium-Mediated Dealkylation Reactions

A pivotal aspect of the chemistry of 1-Propargyl-5-fluoropyrimidin-2-one, also referred to as 5-fluoro-1-propargyl-uracil (Pro-5FU), is its capacity to undergo palladium-mediated dealkylation. This reaction is central to its function as a prodrug, a molecule that is inactive until converted into its active form within the body. The process leverages a bioorthogonal organometallic reaction, which is a biocompatible transformation mediated by a non-biological metal source. nih.govnih.goved.ac.uk

Bioorthogonal Conversion to 5-Fluorouracil (B62378) (5FU)

The primary application of palladium-mediated dealkylation of Pro-5FU is its conversion into the active anticancer drug, 5-fluorouracil (5FU). nih.gov This conversion is a cornerstone of a bioorthogonally activated prodrug strategy. nih.goved.ac.uk By masking the N1 position of 5FU with a propargyl group, the drug's cytotoxic activity is effectively eliminated because this modification prevents its intracellular activation. nih.goved.ac.uk The Pro-5FU molecule itself is biologically inert and shows no toxicity, even at high concentrations. nih.govresearchgate.net

The restoration of pharmacological activity is achieved through the use of a palladium(0) catalyst, often in the form of Pd(0)-functionalized resins. nih.govnih.gov This heterogeneous catalysis is effective under biocompatible conditions, such as at 37°C in an isotonic aqueous solution buffered to a physiological pH of 7.4. nih.goved.ac.uk When cancer cells are treated with both the harmless Pro-5FU and the Pd(0)-resin, the in situ generation of 5FU leads to a cytotoxic effect comparable to that of the unmodified drug. nih.govresearchgate.net This targeted activation approach has the potential to localize treatment to a specific area where a Pd(0)-functionalized device might be implanted, thereby reducing systemic side effects. nih.goved.ac.uk

| Parameter | Description | Finding | Citation |

| Prodrug | 1-Propargyl-5-fluoropyrimidin-2-one (Pro-5FU) | A biologically inert precursor to 5FU. | nih.govnih.gov |

| Active Drug | 5-Fluorouracil (5FU) | A cytotoxic chemotherapeutic agent. | nih.gov |

| Catalyst | Heterogeneous Palladium(0) (e.g., Pd(0)-resins) | Mediates the dealkylation of Pro-5FU. | nih.govnih.gov |

| Reaction | Bioorthogonal Organometallic Conversion | Selective conversion of the prodrug to the active drug. | nih.goved.ac.ukresearchgate.net |

| Conditions | Biocompatible | 37°C, isotonic media, physiologic pH. | nih.goved.ac.uk |

| Outcome | Localized Drug Activation | Antiproliferative properties equivalent to unmodified 5FU are restored at the reaction site. | nih.govnih.goved.ac.uk |

Mechanistic Studies of Catalytic Activation

Mechanistic studies reveal that the palladium-catalyzed N-dealkylation of Pro-5FU proceeds via an oxidative cleavage of the propargyl group. nih.gov The reaction is highly efficient, with complete conversion of Pro-5FU observed within 24 hours under biocompatible conditions. nih.gov High-performance liquid chromatography (HPLC) analysis confirms that 5FU is the major product of this transformation. nih.gov

Susceptibility of Propargyl Group to Cleavage

The choice of the propargyl group as a protecting moiety is critical to the success of this prodrug strategy. Research comparing different alkyl groups, including allyl and benzyl, at the N1 position of 5FU demonstrated the unique suitability of the propargyl group. nih.gov While all these modifications render the 5FU molecule harmless and show low susceptibility to cleavage by hydrolytic enzymes, the propargyl group displays a particularly high sensitivity to cleavage by Pd(0)-resins under biocompatible conditions. nih.gov

This high susceptibility allows for efficient and specific drug activation where the palladium catalyst is present. nih.gov Conversely, the propargyl group is highly stable against enzymatic cleavage, as demonstrated in studies using liver HepG2 cells, which have high metabolic capacity. nih.gov In these cells, Pro-5FU did not exhibit any toxic effects, confirming the biochemical stability of the propargyl-pyrimidine bond in a biological environment without the palladium catalyst. nih.gov

Functionalization via Alkyne Chemistry

The terminal alkyne of the propargyl group serves as a versatile chemical handle for various functionalization reactions. This feature allows 1-Propargyl-5-fluoropyrimidin-2-one to be used as a building block for more complex molecular architectures through reactions characteristic of alkynes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction involving the propargyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction, a prime example of "click chemistry," allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne with an azide-containing molecule. researchgate.net The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for bioconjugation and materials science. researchgate.netnih.govjenabioscience.com

Under the catalysis of a cuprous ion, the terminal alkyne of 1-Propargyl-5-fluoropyrimidin-2-one can react with a partner azide (B81097) to exclusively produce the 1,4-disubstituted triazole isomer. nih.gov This reaction provides a straightforward method to covalently link the fluoropyrimidine core to other molecules, such as fluorescent dyes, polymers, or biological targeting moieties. nih.gov The resulting triazole linker is highly stable, connecting the two components without altering the inherent properties of the 5-fluorouracil precursor until desired. Propargylated derivatives of related nucleosides like 5-fluoro-2'-deoxyuridine (B1346552) are explicitly synthesized to serve as reagents for click chemistry. nih.gov

| Feature | Description | Citation |

| Reaction Name | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |

| Reaction Type | Click Chemistry | researchgate.net |

| Reactants | Terminal Alkyne (on Pro-5FU) + Azide | |

| Catalyst | Copper(I) ion (Cu+) | nih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Key Advantages | High selectivity, high yield, mild conditions, biocompatible. | nih.govresearchgate.netnih.gov |

| Application | Bioconjugation, synthesis of complex molecules. | nih.govjenabioscience.com |

Other Chemical Transformations and Derivatives

Beyond palladium-mediated dealkylation and CuAAC, the unique structure of 1-Propargyl-5-fluoropyrimidin-2-one allows for other chemical transformations. The propargyl group itself is a highly versatile moiety that can be introduced into various small molecules to open up new synthetic pathways. nih.govmdpi.com

For instance, derivatives can be designed to alter the fundamental properties of the parent compound. A novel derivative of 5-FU was created by alkylating the oxygen atoms instead of the nitrogen, resulting in a lactim-type structure. acs.org This O,O'-dipropargyl derivative was designed to circumvent the normal metabolic activation and degradation pathways of 5-FU, while still being selectively activated by palladium catalysis. acs.org

Furthermore, the propargyl group can participate in a variety of other reactions. These include propargylation reactions with carbonyl compounds to form homopropargylic alcohols, transition-metal-free multicomponent reactions, and metal-catalyzed nucleophilic substitutions of the corresponding propargylic alcohols. nih.govmdpi.com These transformations highlight the potential to use 1-Propargyl-5-fluoropyrimidin-2-one as a versatile intermediate for creating a diverse library of functionalized pyrimidine (B1678525) derivatives.

Computational Chemistry Investigations of 1 Propargyl 5 Fluoropyrimidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. Although specific DFT studies exclusively on 1-Propargyl-5-fluoropyrimidin-2-one are not extensively documented in publicly available literature, the methodologies are well-established through extensive research on its parent compound, 5-fluorouracil (B62378), and other derivatives. researchgate.netnih.govacs.orgrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For compounds like 1-Propargyl-5-fluoropyrimidin-2-one, this is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Conformational analysis further explores the molecule's flexibility, particularly the rotation around single bonds, such as the one connecting the propargyl group to the pyrimidine (B1678525) ring. Understanding the molecule's preferred conformations is essential as it can influence its ability to interact with biological targets or catalysts. The analysis of the potential energy surface helps identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for 1-Propargyl-5-fluoropyrimidin-2-one (Based on DFT/B3LYP Method)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-N (ring) | ~1.38 Å | |

| C-F | ~1.35 Å | |

| N-CH₂ (propargyl) | ~1.47 Å | |

| C≡C (propargyl) | ~1.21 Å | |

| Bond Angle | N-C=O | ~121° |

| C-N-C | ~120° | |

| N-C-F | ~118° |

Note: These values are illustrative and based on standard parameters for similar functional groups computed using DFT methods.

Electronic Structure and Reactivity Descriptors

The electronic properties of 1-Propargyl-5-fluoropyrimidin-2-one are key to understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, negative potential (red/yellow areas) would be expected around the oxygen and fluorine atoms, indicating sites prone to electrophilic attack, while positive potential (blue areas) would be found around the hydrogen atoms. nih.gov Reactivity descriptors derived from Fukui functions can further quantify the reactivity of specific atomic sites within the molecule. nih.gov

Table 2: Calculated Electronic Properties for 1-Propargyl-5-fluoropyrimidin-2-one (Illustrative)

| Property | Predicted Value |

|---|---|

| EHOMO | ~ -7.0 eV |

| ELUMO | ~ -1.5 eV |

| Energy Gap (ΔE) | ~ 5.5 eV |

| Dipole Moment | ~ 3.5 D |

Note: These values are representative for a molecule of this type, calculated using DFT methods.

Molecular Docking Studies for Target Interactions

As 1-Propargyl-5-fluoropyrimidin-2-one is a prodrug, its primary biological activity occurs after it is converted to 5-fluorouracil (5-FU). sigmaaldrich.com Therefore, molecular docking studies predominantly focus on the interactions of 5-FU with its cellular targets to predict and understand its mechanism of action.

Prediction of Binding Mechanisms with Enzymes and Proteins

The main target of 5-FU is the enzyme Thymidylate Synthase (TS), which is critical for DNA synthesis and repair. nih.gov Molecular docking simulations are used to place the 5-FU molecule into the active site of TS (PDB ID: 1HVY, for example) and calculate the binding affinity. nih.gov These simulations predict that 5-FU binds within the dUMP binding site of the enzyme. The cytotoxic effects of 5-FU arise from the inhibition of this enzyme, which leads to the depletion of thymidine, a necessary component of DNA, thereby halting cell division. nih.gov Besides TS, docking studies have also explored the interaction of 5-FU with other proteins, such as Epidermal Growth Factor Receptor (EGFR). innovareacademics.in

Ligand-Protein Interaction Profiling

Detailed analysis of the docked poses reveals the specific interactions that stabilize the ligand-protein complex. For the 5-FU::TS complex, docking studies predict a network of hydrogen bonds and hydrophobic interactions. nih.gov Key amino acid residues in the active site of TS are consistently shown to be crucial for binding. A systematic review of 5-FU's binding patterns has classified these interacting residues into two main types: P-type (positively charged residues like Arginine and Lysine) and R-type (residues with rings like Phenylalanine and Tyrosine). nih.gov

Table 3: Predicted Ligand-Protein Interactions between 5-Fluorouracil and Thymidylate Synthase (TS)

| Interacting Residue in TS | Interaction Type |

|---|---|

| Arg50 | Hydrogen Bond, Hydrophobic |

| Arg175 | Hydrogen Bond |

| Arg176 | Hydrogen Bond |

| Arg215 | Hydrogen Bond |

| Ser216 | Hydrogen Bond |

| Asn226 | Hydrogen Bond |

| Tyr258 | Hydrophobic (π-π stacking) |

Source: Data compiled from in silico studies of 5-FU analogues with TS. nih.govnih.gov

Simulation of Bioorthogonal Reactions

A key feature of 1-Propargyl-5-fluoropyrimidin-2-one (also known as Pro-5FU) is its design for activation via a bioorthogonal reaction. This strategy aims to release the active drug, 5-FU, specifically at the tumor site, thereby reducing systemic toxicity. researchgate.netacs.org

Computational and in vitro simulations focus on the palladium-catalyzed depropargylation of the prodrug. nih.gov This reaction is considered bioorthogonal because it is mediated by an abiotic palladium catalyst and does not interfere with native biological processes. rsc.orgresearchgate.net The simulation involves combining the prodrug with a palladium source, often a solid-supported catalyst like Pd(0)-resins or palladium nanoparticles, in a biological medium such as a cancer cell culture. researchgate.netmendelnet.cz

The reaction cleaves the bond between the pyrimidine ring's nitrogen and the propargyl group, releasing 5-FU. nih.gov Studies have successfully demonstrated this activation in cultures of human colorectal (HCT116) and pancreatic (BxPC-3) cancer cells. Real-time monitoring shows that in the presence of the palladium catalyst, Pro-5FU induces cell death at a rate comparable to directly administered 5-FU, while the prodrug alone shows no significant cytotoxicity. researchgate.net These simulations confirm the feasibility of using this bioorthogonal system for targeted drug release. acs.orgnih.gov

Table 4: Summary of Bioorthogonal Activation Simulation of Pro-5FU

| Component | Description/Role |

|---|---|

| Prodrug | 1-Propargyl-5-fluoropyrimidin-2-one (Pro-5FU) |

| Catalyst | Palladium(0) resins or nanoparticles |

| Reaction | Palladium-catalyzed depropargylation (cleavage of the propargyl group) |

| Product | 5-fluorouracil (5-FU) |

| Biological System | Human cancer cell lines (e.g., HCT116, BxPC-3) |

| Observed Outcome | In situ generation of 5-FU leading to significant cancer cell cytotoxicity |

Source: Data from in vitro bioorthogonal activation studies. researchgate.netacs.org

Structure Activity Relationship Sar Analysis of 1 Propargyl 5 Fluoropyrimidin 2 One and Its Derivatives

Influence of Halogen Substitution at the 5-Position on Biological Activity

The substitution at the 5-position of the pyrimidine (B1678525) ring significantly impacts the biological activity of 1-propargyl-pyrimidin-2-one derivatives. Research investigating their mitotic inhibitory potential has shown a clear trend related to the nature of the halogen substituent. nih.gov

A study comparing a series of 1-propargyl-5-halopyrimidin-2-ones found that the parent compound, 1-propargylpyrimidin-2-one (with hydrogen at the 5-position), did not exhibit metaphase arresting ability. nih.gov However, the introduction of halogens at this position conferred such activity. The potency of these compounds was directly related to the identity of the halogen. nih.gov

The order of increasing mitotic inhibitory potential was found to be: H << F < Cl ≤ Br ≤ I nih.gov

Specifically, 1-Propargyl-5-fluoropyrimidin-2-one showed activity at concentrations of 0.75 mM and 1.5 mM. nih.gov In contrast, the 5-chloro, 5-bromo, and 5-iodo analogues were more potent, causing metaphase arrest at lower concentrations of 0.18 mM and 0.375 mM. nih.gov This enhanced activity correlated with the compounds' ability to competitively inhibit the binding of colchicine (B1669291) to tubulin, a key mechanism for disrupting mitosis. nih.gov The 5-iodo derivative demonstrated the highest inhibition of colchicine binding. nih.gov

| Compound | Substitution at 5-Position | Metaphase Arrest Activity | Competitive Colchicine Binding |

|---|---|---|---|

| 1-Propargylpyrimidin-2-one | -H | Inactive | No inhibition |

| 1-Propargyl-5-fluoropyrimidin-2-one | -F | Active at 0.75-1.5 mM | Yes |

| 1-Propargyl-5-chloropyrimidin-2-one (B1206964) | -Cl | Active at 0.18-0.375 mM | Yes |

| 1-Propargyl-5-bromopyrimidin-2-one | -Br | Active at 0.18-0.375 mM | Yes |

| 1-Propargyl-5-iodopyrimidin-2-one | -I | Active at 0.18-0.375 mM | Yes (Highest in series) |

Impact of N1-Substitution (Propargyl vs. Other Alkyl Groups) on Prodrug Properties and Bioorthogonality

The substituent at the N1 position of the pyrimidine ring is a critical determinant of a compound's behavior as a prodrug and its potential for bioorthogonal applications. Prodrugs are inactive molecules that are converted into their active form within the body, a strategy used to improve pharmacokinetic properties like absorption and tissue targeting. nih.gov

For fluoropyrimidine drugs, N1-substitution is a known strategy to create prodrugs. mdpi.com For instance, various N1-substituted 5-FU prodrugs have been synthesized to be activated by specific conditions within a tumor, such as radiation. mdpi.com This approach aims to release the active 5-FU selectively at the target site, enhancing efficacy and reducing systemic toxicity. mdpi.com

The propargyl group at the N1 position is of particular interest due to its terminal alkyne functionality. This group is a key player in bioorthogonal chemistry, a field involving chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.gov The alkyne can undergo highly specific and rapid "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. nih.govkinxcdn.com This allows the molecule to be precisely tagged or linked to other molecules (e.g., imaging agents, targeting ligands) within a biological context. wikipedia.org The propargyl group, being a versatile synthon, is widely used in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net While other alkyl groups can also be used to create prodrugs, they typically lack the specific bioorthogonal reactivity of the propargyl group.

Modulations of Pyrimidine Ring Substituents and their Effect on Target Binding Affinity

The pyrimidine scaffold can be readily modified at positions 2, 4, 5, and 6, allowing for extensive exploration of its chemical space to optimize target binding. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems like phenyl rings often improves the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov

Different substitution patterns on the pyrimidine ring have been shown to significantly influence target binding affinity in various contexts:

5-Position: As discussed, substitution at the C5 position of dUMP analogues (the metabolic precursor to many fluoropyrimidine drugs) affects their binding to the target enzyme, thymidylate synthase. nih.gov While binding to the enzyme itself may not change dramatically with smaller substituents, the interaction with the necessary cofactor can be altered, which is crucial for the enzyme's inhibition. nih.gov

2- and 4-Positions: In a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 inhibitors, the substituents on the pyrimidine core were crucial for activity. mdpi.com The combination of a bromide at the 5-position with specific groups at other positions yielded a potent lead compound. mdpi.com

4- and 6-Positions: In the development of GPR119 agonists, a series of 5-fluoro-4,6-dialkoxypyrimidines were discovered and optimized, indicating that substitutions at these positions directly modulate in vitro agonist activity. mdpi.com

| Modified Position(s) | Example Substituent(s) | Target/Context | Effect on Binding/Activity |

|---|---|---|---|

| 5 | Halogens (F, Cl, Br, I) | Tubulin | Increased halogen size enhances binding affinity and mitotic arrest. nih.gov |

| 5 | Alkyl groups (e.g., propyl) | Thymidylate Synthase | Large steric groups can disrupt binding. nih.gov |

| 2, 4, 5 | Arylamino, Aryl, Bromo | PAK1 Inhibitors | Specific combinations of substituents are required for potent inhibition. mdpi.com |

| 4, 6 | Dialkoxy groups | GPR119 Agonists | Modulates in vitro agonist activity. mdpi.com |

Correlation between Molecular Structure and Observed Biological Activity

A clear correlation exists between the molecular structure of 1-Propargyl-5-fluoropyrimidin-2-one and its derivatives and their observed biological activities. This relationship is built upon the specific contributions of each substituent.

The Pyrimidin-2-one Core: This central heterocyclic ring serves as the fundamental scaffold. Its nitrogen atoms and carbonyl group are key features that can participate in hydrogen bonding and other interactions with biological targets. nih.gov The pyrimidine ring is a common feature in anticancer agents, often targeting enzymes involved in nucleotide synthesis like thymidylate synthase. nih.govnih.gov

The 5-Fluoro Substituent: The fluorine atom at the C5 position is a classic modification in anticancer chemotherapy, most famously seen in 5-Fluorouracil (B62378) (5-FU). It acts as a bioisostere of a hydrogen atom but its strong electron-withdrawing nature alters the electronics of the pyrimidine ring. This is critical for the mechanism of action of many fluoropyrimidine drugs, which involves the formation of a stable inhibitory complex with thymidylate synthase. nih.govnih.gov

The N1-Propargyl Group: This group confers two important properties. Firstly, as an N1-substituent, it can render the molecule a prodrug, potentially altering its metabolism and bioavailability compared to an unsubstituted pyrimidine. mdpi.com Secondly, the terminal alkyne provides a handle for bioorthogonal ligation, allowing for specific chemical transformations in a biological setting. wikipedia.org

Halogen Series at C5: For the 1-propargyl-5-halopyrimidin-2-one series, there is a direct correlation where increasing the atomic size and polarizability of the halogen (F < Cl ≤ Br ≤ I) leads to a progressive increase in mitotic inhibitory potential and competitive binding to the colchicine site on tubulin. nih.gov This suggests that larger, more polarizable halogens form more favorable interactions within the binding pocket.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. youtube.com Once a pharmacophore is identified, it guides lead optimization, an iterative process of designing, synthesizing, and testing new analogues to improve properties like efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. patsnap.compatsnap.com

Pharmacophore Identification: For a pyrimidine-based inhibitor like 1-Propargyl-5-fluoropyrimidin-2-one, a pharmacophore model would typically include:

Hydrogen Bond Acceptors: The carbonyl oxygen and ring nitrogens.

Hydrogen Bond Donors: Depending on the target, an N-H group could be a feature.

Aromatic/Hydrophobic Regions: The pyrimidine ring itself.

Specific Features: The model might include a halogen-binding pocket for the 5-fluoro group and a defined space to accommodate the N1-propargyl group.

Computational methods like molecular docking and 3D-QSAR are used to build and refine these models based on a set of active molecules. patsnap.com For pyrimidine derivatives, pharmacophore models have been successfully used to design novel inhibitors for targets like thymidylate synthase. nih.gov

Lead Optimization Strategies: Once a lead compound is identified, several strategies are employed for its optimization:

Structure-Activity Relationship (SAR) Analysis: As detailed in previous sections, systematically modifying the lead structure (e.g., changing substituents at positions 2, 4, 5, and 6) and measuring the effect on activity helps to refine the pharmacophore model and guide further design. patsnap.com

Structure-Based Drug Design: If the 3D structure of the biological target is known, computational techniques like molecular docking can be used to visualize how a compound fits into the binding site. patsnap.com This allows for precise, rational modifications to improve the fit and enhance binding affinity.

Bioisosteric Replacement: This involves swapping one functional group for another with similar physical or chemical properties to improve potency or pharmacokinetic properties while retaining the key binding interactions. patsnap.com For example, replacing a phenyl ring with a pyrimidine ring is a common bioisosteric switch. nih.gov

Prodrug Approach: Modifying the lead compound to create a prodrug can improve properties like oral bioavailability or target specificity. nih.gov N1-alkylation of pyrimidines is a classic example of this strategy. mdpi.com

Conclusion and Future Research Directions

Summary of Key Findings on 1-Propargyl-5-fluoropyrimidin-2-one

Research has primarily centered on the antimitotic properties of 1-Propargyl-5-fluoropyrimidin-2-one and its halogenated analogs. A key study systematically investigated the structure-activity relationship of 1-propargyl-5-halopyrimidin-2-ones, revealing their ability to induce metaphase arrest in human cell lines.

A significant finding is that 1-Propargyl-5-fluoropyrimidin-2-one, along with its chloro, bromo, and iodo counterparts, competitively inhibits the binding of colchicine (B1669291) to tubulin. nih.gov This interaction with tubulin, a critical component of the cytoskeleton involved in cell division, is the likely mechanism behind its observed mitotic inhibitory potential. The potency of these compounds was found to be dependent on the halogen substituent at the 5-position of the pyrimidine (B1678525) ring. The order of increasing mitotic inhibitory potential was determined to be H < F < Cl ≤ Br ≤ I. nih.gov This suggests that the electronic and steric properties of the halogen atom play a crucial role in the interaction with the colchicine-binding site on tubulin.

Mitotic Inhibitory Potential of 1-Propargyl-5-halopyrimidin-2-ones

| Compound | Halogen Substitution (at C5) | Mitotic Arresting Activity | Competitive Inhibition of Colchicine Binding |

|---|---|---|---|

| 1-Propargylpyrimidin-2-one | Hydrogen (H) | Inactive | No |

| 1-Propargyl-5-fluoropyrimidin-2-one | Fluorine (F) | Active | Yes |

| 1-Propargyl-5-chloropyrimidin-2-one (B1206964) | Chlorine (Cl) | More Active than Fluoro-analog | Yes |

| 1-Propargyl-5-bromopyrimidin-2-one | Bromine (Br) | Comparable to Chloro- and Iodo-analogs | Yes |

| 1-Propargyl-5-iodopyrimidin-2-one | Iodine (I) | Comparable to Chloro- and Bromo-analogs | Yes |

Emerging Research Avenues for Pyrimidine-Based Propargyl Compounds

The foundational research on compounds like 1-Propargyl-5-fluoropyrimidin-2-one has spurred broader investigations into pyrimidine-based propargyl compounds for various therapeutic areas. The pyrimidine scaffold is a well-established pharmacophore found in numerous anticancer agents, and its combination with the versatile propargyl group opens up new possibilities for drug design. nih.govnih.gov

The propargyl group is a valuable handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific covalent linking of molecules. This feature is being increasingly exploited to create complex molecular architectures and to develop targeted therapies. The synthesis of pyrimidine derivatives containing propargyl groups is a growing area of research, with a focus on creating libraries of compounds for screening against various biological targets. nih.gov

Recent reviews highlight the diverse biological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egexlibrisgroup.com The introduction of a propargyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent pyrimidine, potentially leading to enhanced efficacy or novel mechanisms of action. For instance, propargylated pyrimidines are being explored as inhibitors of various enzymes, including protein kinases, which are crucial targets in cancer therapy. nih.gov The development of pyrimidine-based compounds as dual inhibitors of multiple kinases is also an active area of research. researchgate.net

Potential for Development of Novel Chemical Probes and Biologically Active Agents

The unique properties of pyrimidine-based propargyl compounds position them as promising candidates for the development of novel chemical probes and biologically active agents. The propargyl group's utility in click chemistry makes these compounds ideal for creating probes to study biological processes. For example, a propargylated pyrimidine could be attached to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, allowing for the visualization and tracking of its interaction with a biological target.

The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. The propargyl group can be considered a bioisostere for other small functional groups, and its introduction can lead to improved biological activity or selectivity. The findings with 1-Propargyl-5-fluoropyrimidin-2-one, where the halogen at the 5-position significantly influences activity, underscore the importance of such subtle structural modifications. nih.gov

The development of novel anticancer agents is a major focus. The demonstrated antimitotic activity of 1-Propargyl-5-fluoropyrimidin-2-one provides a strong rationale for designing new tubulin inhibitors based on the propargyl-pyrimidine scaffold. By systematically modifying the substituents on both the pyrimidine ring and the propargyl group, researchers can aim to optimize the compound's binding affinity for tubulin and enhance its cytotoxic effects against cancer cells. The synthesis of novel fluorocyclopentenyl-pyrimidines has already shown promise in this area, with some derivatives exhibiting high growth inhibition against a broad range of human tumor cell lines. exlibrisgroup.com Furthermore, the design of pyrimidine-based compounds as inhibitors of other cancer-related targets, such as Pin1, is an active field of investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Propargyl-5-fluoropyrimidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, fluorination at the 5-position of pyrimidin-2-one derivatives often employs fluorinating agents like Selectfluor™ under anhydrous conditions. Propargylation at the 1-position typically involves propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO). Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:propargylating agent) are critical for yield optimization. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1-Propargyl-5-fluoropyrimidin-2-one?

- Methodological Answer :

- ¹⁹F NMR : Essential for confirming fluorine substitution at the 5-position, with chemical shifts typically between -110 to -130 ppm for aromatic fluorides .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .

- X-ray crystallography : Resolves structural ambiguities, such as isomerism (e.g., 4-amino vs. 2-amino tautomers in related fluoropyrimidines) .

Q. What are the key stability considerations for storing 1-Propargyl-5-fluoropyrimidin-2-one?

- Methodological Answer : Store under inert gas (argon) at -20°C to prevent propargyl group oxidation. Degradation products (e.g., aldehydes or ketones) can be identified via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use amber vials to avoid photolytic cleavage .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for 1-Propargyl-5-fluoropyrimidin-2-one derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., 5-fluorocytosine as a reference ).

- Data normalization : Use IC₅₀ values adjusted for batch-specific purity (>95% by HPLC) and solvent effects (DMSO concentration ≤0.1%).

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to reconcile disparities across studies, accounting for variables like incubation time or compound solubility .

Q. What computational strategies predict the reactivity of 1-Propargyl-5-fluoropyrimidin-2-one in click chemistry applications?

- Methodological Answer :

- DFT calculations : Model transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Focus on HOMO-LUMO gaps of the propargyl group and charge distribution at the pyrimidinone ring.

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Validate with experimental IC₅₀ values .

Q. What experimental designs minimize byproduct formation during the synthesis of 1-Propargyl-5-fluoropyrimidin-2-one?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, reducing DMF volume by 30% decreases dimerization byproducts.

- In situ monitoring : Use ReactIR to track intermediate formation (e.g., enolate species) and adjust reagent addition rates .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of fluoropyrimidin-2-one derivatives?

- Methodological Answer : Co-crystallize the compound with isomer-specific co-formers (e.g., 2-amino-5-fluoropyrimidin-4(3H)-one) and analyze hydrogen-bonding networks via X-ray diffraction. Compare unit cell parameters (e.g., space group P2₁/c) and torsion angles to distinguish tautomers .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response curves in bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Report R² values and confidence intervals (95%). For outliers, apply Grubbs’ test and repeat assays with independent synthetic batches .

Q. How to validate the selectivity of 1-Propargyl-5-fluoropyrimidin-2-one in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.